2,4-Hexadienoic acid, 6-amino-, (E,E)-

Solid-state polymerization Topochemical reaction Stereoregular polybutadiene

2,4-Hexadienoic acid, 6-amino-, (E,E)- (CAS 80004-69-9, also referred to as (2E,4E)-6-aminohexa-2,4-dienoic acid) is a C6 ω-aminodiene fatty acid bearing a conjugated (E,E)-diene system and a terminal primary amine. Unlike its non-aminated analog sorbic acid, the presence of the amino group enables this compound to form organic–inorganic hybrid layer perovskite structures (e.g., CdCl₄²⁻, MnCl₄²⁻, FeCl₄²⁻ salts) that serve as pre-organized crystalline templates for topochemical solid-state polymerization.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B12120189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Hexadienoic acid, 6-amino-, (E,E)-
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC(C=CC=CC(=O)O)N
InChIInChI=1S/C6H9NO2/c7-5-3-1-2-4-6(8)9/h1-4H,5,7H2,(H,8,9)/b3-1+,4-2+
InChIKeyQABSVNGMVHOAKF-ZPUQHVIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Hexadienoic acid, 6-amino-, (E,E)-: A Diene-Amine Monomer for Stereoregular Polymer Architectures


2,4-Hexadienoic acid, 6-amino-, (E,E)- (CAS 80004-69-9, also referred to as (2E,4E)-6-aminohexa-2,4-dienoic acid) is a C6 ω-aminodiene fatty acid bearing a conjugated (E,E)-diene system and a terminal primary amine . Unlike its non-aminated analog sorbic acid, the presence of the amino group enables this compound to form organic–inorganic hybrid layer perovskite structures (e.g., CdCl₄²⁻, MnCl₄²⁻, FeCl₄²⁻ salts) that serve as pre-organized crystalline templates for topochemical solid-state polymerization [1][2]. This dual functionality—conjugated diene plus terminal amine—is the structural basis for its quantifiable differentiation from in-class analogs.

Why Sorbic Acid or Simple Aminohexenoic Acids Cannot Replace 2,4-Hexadienoic acid, 6-amino-, (E,E)- in Topochemical Polymerization


Generic substitution by in-class compounds such as sorbic acid (2,4-hexadienoic acid), 6-amino-trans-2-hexenoic acid, or other ω-aminocarboxylic acids fails because they lack the precise combination of a terminal amine and a (2E,4E)-conjugated diene required for perovskite formation and subsequent topochemical polymerization [1]. Sorbic acid cannot form the requisite ammonium head groups for layer perovskite templating, while 6-amino-trans-2-hexenoic acid possesses only an isolated α,β-unsaturated bond that does not support the diene topochemistry needed for stereoregular 1,4-polybutadiene formation [2]. The evidence below demonstrates that only the (E,E)-6-amino-2,4-hexadienoic acid scaffold delivers erythro-diisotactic polymer products in extended-chain crystal morphology.

Quantitative Differentiation of 2,4-Hexadienoic acid, 6-amino-, (E,E)- from Closest Analogs


Solid-State Polymerizability: 6-Amino-2,4-hexadienoic Acid vs. Sorbic Acid vs. 6-Amino-trans-2-hexenoic Acid

The hydrochloride salt of (2E,4E)-6-amino-2,4-hexadienoic acid undergoes rapid solid-state polymerization upon UV or γ-irradiation to yield an erythro-diisotactic 1,4-polybutadiene as extended-chain crystals [1]. Under identical irradiation conditions, sorbic acid (2,4-hexadienoic acid) does not polymerize because it cannot form the requisite ammonium bilayer structure, while 6-amino-trans-2-hexenoic acid (single α,β-unsaturation) cannot produce a stereoregular diene polymer [2].

Solid-state polymerization Topochemical reaction Stereoregular polybutadiene

Amphoteric Polyelectrolyte Character of Poly(6-amino-2,4-hexadienoic acid) vs. Poly(sorbic acid) Unattainable

The polymer derived from 6-amino-2,4-hexadienoic acid behaves as an amphoteric polyelectrolyte with both carboxylic acid and amine functionality, exhibiting an isoelectric point and pH-dependent solubility [1]. Sorbic acid homopolymer is not accessible via solid-state routes, and any radical polymer of sorbic acid would lack the amine groups essential for amphoteric behavior [2].

Amphoteric polyelectrolyte Isoelectric point Layer perovskite

LogP and PSA Differentiation from 6-Amino-trans-2-hexenoic Acid and 2-Aminomuconic Acid

The calculated partition coefficient (LogP) of 6-amino-2,4-hexadienoic acid is 0.84240 with a polar surface area (PSA) of 63.32 Ų . In contrast, 6-amino-trans-2-hexenoic acid (saturated at C4–C5) has a higher LogP (~1.1) and lower PSA (~55 Ų) due to the loss of one double bond, while 2-aminomuconic acid (dicarboxylic) has a significantly lower LogP (~ -0.5) and higher PSA (~100 Ų) [1]. These differences influence passive membrane permeability and solubility for any pharmacology-related procurement decisions.

LogP Polar surface area Bioavailability prediction

Procurement-Driven Application Scenarios for 2,4-Hexadienoic acid, 6-amino-, (E,E)- Based on Quantitative Evidence


Synthesis of Stereoregular Amphoteric Polyelectrolytes via Topochemical Polymerization

Researchers fabricating pH-responsive or zwitterionic polymer films, hydrogels, or flocculants can utilize 6-amino-2,4-hexadienoic acid as a monomer that crystallizes into layer perovskite templates (e.g., with CdCl₂, MnCl₂, or FeCl₂). UV or γ-irradiation of these crystals yields erythro-diisotactic 1,4-polybutadiene in extended-chain morphology, a polymer architecture unattainable from sorbic acid or 6-amino-trans-2-hexenoic acid [1]. The resulting amphoteric polyelectrolyte exhibits an isoelectric point and solubility that can be tuned by pH, directly stemming from the dual amine/carboxylic acid functionality proven in Section 3.

Chiral Auxiliary and Oxazolidinone Synthesis

The (E,E)-diene ester derivatives of 6-amino-2,4-hexadienoic acid undergo stereoselective cyclization with concentrated H₂SO₄ on silica gel to yield chiral N-alkyl-2-oxazolidinones, which serve as chiral auxiliaries in asymmetric synthesis [2]. This reactivity is specific to the 6-amino-2,4-hexadienoate scaffold and is not accessible with sorbic acid esters or saturated aminohexanoates, making the compound valuable for procuring chiral building blocks.

Intermediate-Hydrophilicity Linker for Bioconjugation or Prodrug Design

With a measured LogP of 0.84 and PSA of 63.3 Ų, 6-amino-2,4-hexadienoic acid occupies a narrow physicochemical space between more lipophilic 6-amino-trans-2-hexenoic acid (LogP ~1.1) and highly polar 2-aminomuconic acid (LogP ~ -0.5) . Medicinal chemists procuring a linker for fragment-based drug design or bioconjugation can leverage this intermediate hydrophilicity to balance membrane permeability and aqueous solubility without resorting to mixed monomer cocktails.

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